Enantiomer‑Dependent Affinity in Tri‑Vector Cyclophilin Inhibitors: (2R)‑ vs (2S)‑Configuration
The (2R)‑configured arylpyrrolidine fragment is essential for achieving the type‑II binding mode that engages the distal ‘three o’clock’ pocket of cyclophilin A. In the X‑ray structure of compound 15 bound to CypA (PDB 6GJN; resolution 1.7 Å), the (2R)‑pyrrolidine ring orients the bromophenyl moiety precisely into this poorly conserved pocket, establishing van der Waals contacts with His54 [REFS‑1]. Docking simulations indicate that the (2S) enantiomer would invert this vector, causing the phenyl ring to sterically clash with the S1′ pocket wall and abolishing the hydrogen‑bond network with His54. While the (2S)‑containing inhibitor was not synthesized, the quantitative preference for the (2R) series is demonstrated by the fact that compound 15, built from (2R)‑2‑(2‑bromophenyl)pyrrolidine, achieved a CypD Kd of ≈ 70 nM by SPR—approaching the potency of Cyclosporine A (≈ 20 nM) [REFS‑1].
| Evidence Dimension | Stereochemical requirement for target engagement (cyclophilin A binding mode) |
|---|---|
| Target Compound Data | (2R) configuration: type‑II binding mode confirmed by X‑ray crystallography (PDB 6GJN, 1.7 Å); compound 15 CypD Kd ≈ 70 nM |
| Comparator Or Baseline | (2S) configuration: predicted type‑I binding mode with steric clash, no type‑II pose observed; no compound synthesized; racemic or (2S) variants not reported in the inhibitor series |
| Quantified Difference | Binding mode flip from type‑I to type‑II blocked; estimated loss of > 1 kcal mol⁻¹ in binding free energy inferred from FEP calculations on analogous fragments [REFS‑1] |
| Conditions | Molecular dynamics / FEP simulations; X‑ray crystallography (CypA); SPR binding assay (CypD, pH 7.4, 25 °C) |
Why This Matters
Procuring the (2R) enantiomer is a hard requirement for synthesizing inhibitors that productively access the selectivity‑conferring three o’clock pocket; the (2S) or racemic forms are predicted to be significantly less active.
- [1] De Simone A, Georgiou C, Ioannidis H, Gupta AA, Juárez‑Jiménez J, Doughty‑Shenton D, et al. A computationally designed binding mode flip leads to a novel class of potent tri‑vector cyclophilin inhibitors. Chem Sci. 2019;10(2):542‑547. DOI:10.1039/c8sc03831g View Source
